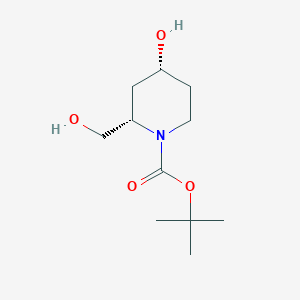

N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline” is a complex organic compound. The cyclopropyl group in this compound is a chemical structure derived from cyclopropane, typically produced in a cyclopropanation reaction .

Synthesis Analysis

The synthesis of compounds with a cyclopropyl group can be achieved through various methods. One common method of cyclopropane synthesis is the reaction of carbenes with the double bond in alkenes or cycloalkenes . Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts .

Molecular Structure Analysis

The cyclopropyl group has an empirical formula of C3H5 and chemical bonds from each of the three carbons to both of the other two . Due to the unfavoured bond angles (60°), cyclopropyl groups are highly strained .

Chemical Reactions Analysis

Cyclopropyl groups are good donors in hyperconjugation resulting in a considerable stabilization of carbocations . In contrast to double bonds, stabilization of radicals is weaker and stabilization of carbanions is negligible .

Wissenschaftliche Forschungsanwendungen

Synthetic Routes and Chemical Transformations

- Convenient Preparation of Fluoroalkoxy Butadienes : A study described the synthesis of 2-fluoro-3-alkoxy-1,3-butadienes, showcasing a method that could be relevant for synthesizing structurally similar compounds like N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline. These dienes underwent smooth 4 + 2 cycloaddition reactions, indicating potential synthetic utility in creating complex fluorinated molecules (Patrick, Rogers, & Gorrell, 2002).

- Palladium-Catalyzed Amination : Research on the palladium-catalyzed amination of aryl halides and aryl triflates suggests methodologies that could be applied to the synthesis or modification of this compound, providing insights into the formation of complex aniline derivatives (Wolfe & Buchwald, 2003).

Biological Applications and Medicinal Chemistry

- Antimicrobial Activity : A study on 8-methoxyquinolones with substituted pyrrolidinyl derivatives highlighted the potent activity against gram-positive and negative bacteria. Such research underscores the importance of structural modifications like those in this compound for developing new antimicrobial agents (Kawakami et al., 2000).

- Antiviral and Antimycobacterial Compounds : The synthesis of monofluorinated cyclopropanoid nucleosides for antiviral studies, as well as evaluations against Mycobacterium tuberculosis, illustrates the potential medical applications of fluorinated compounds. These studies suggest areas where this compound or similar molecules could find relevance in drug development and therapeutic applications (Rosen et al., 2004).

Chemical Properties and Structural Analysis

- Fluorinated Cyclopropanes : Research into the asymmetric synthesis of fluorinated cyclopropanes highlights the unique properties imparted by fluorine atoms, including biological activity and metabolic stability. This work underscores the importance of fluorine in drug design and could inform the use of this compound in medicinal chemistry (Pons et al., 2021).

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline involves the reaction of 3-fluoro-4-methoxyaniline with cyclopropylmethyl chloride in the presence of a base to form the intermediate N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline. The intermediate is then purified and isolated through recrystallization.", "Starting Materials": [ "3-fluoro-4-methoxyaniline", "cyclopropylmethyl chloride", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 3-fluoro-4-methoxyaniline in a suitable solvent (e.g. ethanol) and add a base (e.g. sodium hydroxide) to the solution.", "Step 2: Add cyclopropylmethyl chloride to the solution and stir the mixture at room temperature for several hours.", "Step 3: Extract the product with a suitable solvent (e.g. dichloromethane) and wash the organic layer with water and brine.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and filter the solution.", "Step 5: Concentrate the solution under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product through recrystallization using a suitable solvent (e.g. ethanol).", "Step 7: Dry the purified product under vacuum to obtain N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline as a white solid." ] } | |

CAS-Nummer |

1154385-82-6 |

Molekularformel |

C11H14FNO |

Molekulargewicht |

195.2 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.